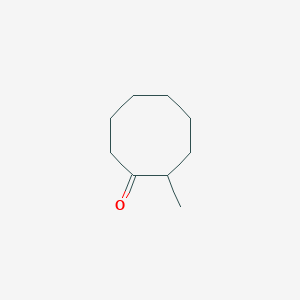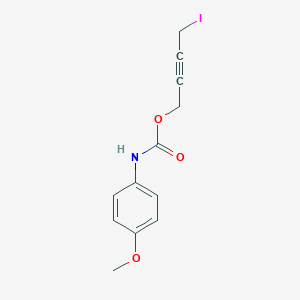
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized by Incyte Corporation and is currently in clinical trials for the treatment of various inflammatory and autoimmune diseases.
Mecanismo De Acción
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate is a selective inhibitor of JAK1, JAK2, and JAK3, which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate blocks the downstream signaling pathways that lead to inflammation and immune cell activation.
Efectos Bioquímicos Y Fisiológicos
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various preclinical models. It also reduces the activation of immune cells, such as T cells and B cells, which play a key role in autoimmune diseases. In addition, 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been shown to have a favorable safety profile in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate in lab experiments is its selectivity for JAK1, JAK2, and JAK3, which allows for the specific targeting of these enzymes without affecting other signaling pathways. However, one limitation is that it may not be effective in all inflammatory and autoimmune diseases, as the underlying mechanisms of these diseases can vary.
Direcciones Futuras
For the research of 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate include further clinical trials to evaluate its safety and efficacy in various inflammatory and autoimmune diseases. In addition, there is ongoing research to develop more selective JAK inhibitors that target specific JAK isoforms, which may have improved efficacy and safety profiles. Finally, there is interest in exploring the potential use of JAK inhibitors in combination with other therapies, such as biologics, to achieve synergistic effects.
Métodos De Síntesis
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate is synthesized using a multi-step process that involves the reaction of 4-methoxyphenyl isocyanate with 4-iodobut-2-yn-1-ol in the presence of a base. The resulting intermediate is then reacted with 1,4-dibromobutane to form the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in preclinical models of these diseases.
Propiedades
Número CAS |
14313-51-0 |
|---|---|
Nombre del producto |
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate |
Fórmula molecular |
C12H12INO3 |
Peso molecular |
345.13 g/mol |
Nombre IUPAC |
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H12INO3/c1-16-11-6-4-10(5-7-11)14-12(15)17-9-3-2-8-13/h4-7H,8-9H2,1H3,(H,14,15) |
Clave InChI |
HLSLTRJZIMUVRV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)OCC#CCI |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)OCC#CCI |
Otros números CAS |
14313-51-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



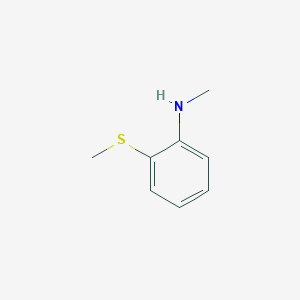
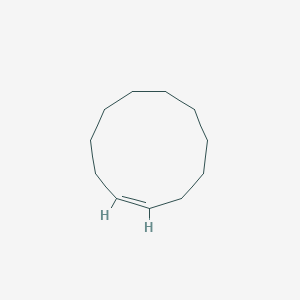
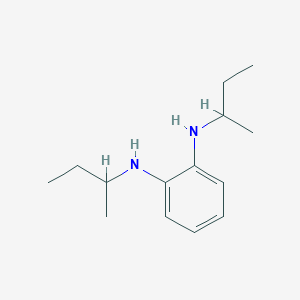
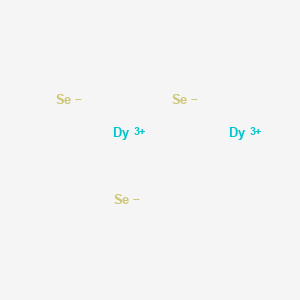
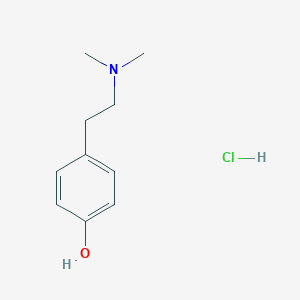
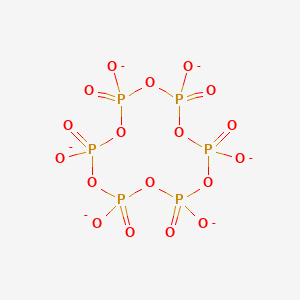
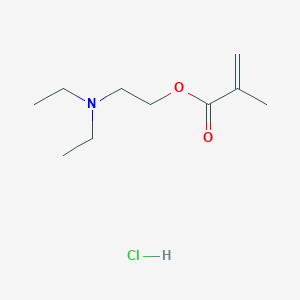
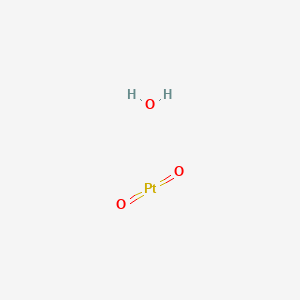
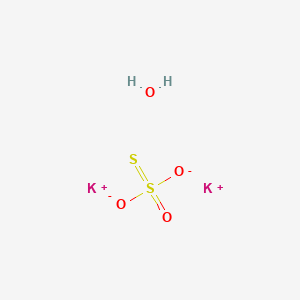
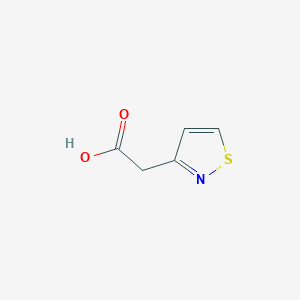
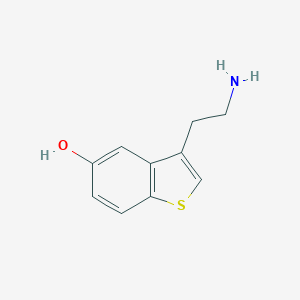
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

